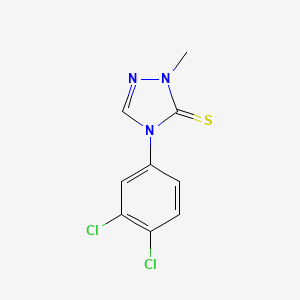

4-(3,4-二氯苯基)-2-甲基-2,4-二氢-3H-1,2,4-三唑-3-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

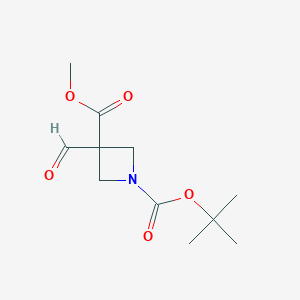

The compound “4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 3,4-dichlorophenyl group is a phenyl ring (a derivative of benzene) with two chlorine atoms attached at the 3rd and 4th positions . The term “2-methyl” indicates the presence of a methyl group (CH3) attached to the 2nd position of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the 3,4-dichlorophenyl group would likely contribute to the overall shape and properties of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups present. The triazole ring is known to participate in various chemical reactions . The dichlorophenyl group might also influence the compound’s reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the triazole ring and the dichlorophenyl group) would affect properties like solubility, melting point, boiling point, and reactivity .

科学研究应用

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of new heterocyclic compounds that are expected to have biological activity. The ability to create diverse heterocyclic structures is crucial because these frameworks are often found in pharmaceuticals .

Preparation of Urea Derivatives

The compound serves as a precursor for the preparation of substituted urea derivatives. These derivatives are synthesized by reacting it with amino acids, dipeptides, and histamine, which are significant in medicinal chemistry .

Agrochemical Applications

As a phenyl urea compound, it has potential use as a pre-emergent agrochemical. This application is important for the development of new herbicides and pesticides that can help in increasing agricultural productivity .

Organic Synthesis Intermediates

It acts as an important intermediate in organic synthesis. The versatility of this compound allows for the creation of various organic molecules, which can be further used in different chemical reactions and processes .

Pharmaceutical Research

In pharmaceutical research, this compound’s derivatives could be explored for their therapeutic properties. The structural similarity to other biologically active molecules makes it a candidate for drug development .

Dyestuff Industry

The compound can be used in the dyestuff industry as a raw material. Its chemical properties might allow it to bind well with fabrics, providing a basis for developing new dyes with unique properties .

Isomer Synthesis

The compound is involved in the synthesis of R- and S-isomers and RS-racemate of certain molecules. These isomers are essential for studying the enantiomeric effects on biological systems, which is a key aspect of chiral medicine .

Analytical Chemistry

In analytical chemistry, this compound could be used to develop new analytical reagents or methods for detecting or quantifying other substances. Its unique chemical structure could interact selectively with specific analytes .

作用机制

Target of Action

For instance, compounds with a 3,4-dichlorophenyl moiety have been associated with the inhibition of photosynthesis and the modulation of the serotonin-norepinephrine-dopamine reuptake system .

Mode of Action

Related compounds such as propanil, which also contains a 3,4-dichlorophenyl moiety, act by inhibiting photosynthesis and co2 fixation . Another compound, 3,4-dichloromethylphenidate, acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor .

Biochemical Pathways

For instance, propanil inhibits the electron transport chain reaction in photosynthesis, preventing the conversion of CO2 to carbohydrate precursors .

Pharmacokinetics

Similar compounds such as 3,4-dichloromethylphenidate are primarily metabolized by the liver and excreted predominantly through the renal system .

Result of Action

For example, propanil inhibits the development of weeds by disrupting their photosynthesis .

安全和危害

未来方向

属性

IUPAC Name |

4-(3,4-dichlorophenyl)-2-methyl-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c1-13-9(15)14(5-12-13)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKVLNXWZQLEIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N(C=N1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dichlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2861247.png)

![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8R,8aR,9R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/no-structure.png)

![3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole](/img/structure/B2861253.png)

![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)

![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)

![3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2861267.png)

![3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2861269.png)